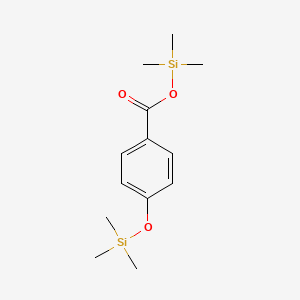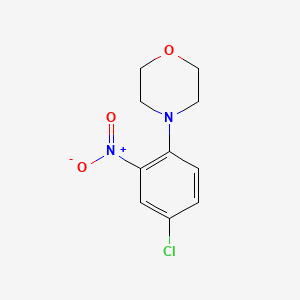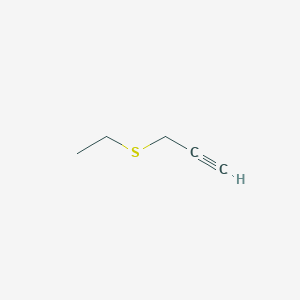
2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)-: is a bioactive chemical compoundThe compound has a molecular weight of 463.01 and a chemical formula of C25H35ClN2O4 .
Preparation Methods
The synthesis of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- involves multiple steps. The synthetic route typically includes the reaction of acetanilide with p-butoxyphenol, followed by chlorination and subsequent reaction with 2-(1-pyrrolidinyl)ethylamine. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .
Chemical Reactions Analysis
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Scientific Research Applications
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- can be compared with other similar compounds, such as:
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-N-(2-(1-PYRROLIDINYL)ETHYL)-: Lacks the chlorine atom, which may affect its reactivity and biological activity.
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(1-METHYL-2-(1-PYRROLIDINYL)ETHYL)-: Contains a methyl group, which can influence its chemical properties and interactions.
Properties
CAS No. |
27585-38-2 |
|---|---|
Molecular Formula |
C24H31ClN2O3 |
Molecular Weight |
431 g/mol |
IUPAC Name |
2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-2-3-18-29-20-10-12-21(13-11-20)30-19-24(28)27(17-16-26-14-6-7-15-26)23-9-5-4-8-22(23)25/h4-5,8-13H,2-3,6-7,14-19H2,1H3 |
InChI Key |
PRMUSNAXAYPXMN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC=CC=C3Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC=CC=C3Cl |
Key on ui other cas no. |
27585-38-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















